Home > Products > Screening Compounds P58466 > 1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one
1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one - 1396807-30-9

1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Catalog Number: EVT-2957576
CAS Number: 1396807-30-9
Molecular Formula: C20H21F3N4O4
Molecular Weight: 438.407
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide) (1a)

Compound Description: This compound is a symmetrical 2,5-difunctionalized 1,3,4-oxadiazole derivative reported for its antimicrobial activity.

N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-ylacetamide (1b)

Compound Description: This compound is another symmetrical 2,5-difunctionalized 1,3,4-oxadiazole derivative with reported antimicrobial activity.

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

Compound Description: This benzofuran-oxadiazole derivative exhibited antimicrobial activity and was also investigated for its response to Laccase Catalysis.

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)

Compound Description: This benzofuran-oxadiazole derivative, like 2a, demonstrated antimicrobial activity and was tested in Laccase Catalysis studies.

2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole (3)

Compound Description: This compound is a 2-aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivative exhibiting antimicrobial activity.

2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole (4a)

Compound Description: This triazole-conjugated 2,5-diaryl-substituted 1,3,4-oxadiazole derivative was found to be a lead compound in antimicrobial studies.

2-(3,4-Dimethoxyphenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole (4b)

Compound Description: Another triazole-conjugated 2,5-diaryl-substituted 1,3,4-oxadiazole derivative identified as a lead compound for its antimicrobial activity.

(2-(2,4-Dichlorophenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole (4c)

Compound Description: This compound, similar to 4a and 4b, is a triazole-conjugated 2,5-diaryl-substituted 1,3,4-oxadiazole derivative and a lead compound for antimicrobial activity.

2-(4-chlorophenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinazolin-4-one (5a)

Compound Description: This 1,3,4-oxadiazole linked benzopyrimidinone conjugate is a promising antimicrobial agent.

5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one (6)

Compound Description: This compound is reported as a potential antimicrobial agent, containing both 1,3,4-oxadiazole and triazole rings in its structure.

5-[(E)-2-(4-Methoxyphenyl)ethenyl]-3-(prop-2-yn-1-yl)-1,3,4-oxadiazol-2(3H)-one (4e)

Compound Description: This resveratrol-based multitarget-directed ligand (MTDL) exhibited a well-balanced profile in terms of antioxidant, anti-inflammatory, neurogenic, and neuroprotective properties. It showed the ability to activate the NRF2-ARE pathway, selectively inhibit both hMAO-B and QR2, promote hippocampal neurogenesis, and exert neuroprotective effects in Alzheimer’s disease models.

5-aminomethyl-3H-[1,3,4]oxadiazol-2-one (5d)

Compound Description: This compound showed comparable effects to GABA in binding and functional assays on GABAA receptors. It acted as a full agonist at all alpha subunit isoforms of GABAA receptors.

5-piperidin-4-yl-3H-[1,3,4]oxadiazol-2-one (5a)

Compound Description: This compound acted as a weak agonist at GABAA receptors containing the alpha2, alpha3, and alpha5 subunits. It also showed antagonistic effects at GABAA receptors containing the alpha2, alpha4, and alpha6 subunits, while potentiating the activity of alpha3-containing GABAA receptors when coapplied with GABA.

5-piperidin-4-yl-3H-[1,3,4]oxadiazol-2-thione (6a)

Compound Description: This compound exhibited similar pharmacological activity to 5a, acting as a weak agonist at GABAA receptors containing alpha2, alpha3, and alpha5 subunits and antagonizing or potentiating GABA's effects depending on the alpha subunit composition. Additionally, it demonstrated the ability to covalently modify a cysteine residue (alpha1R66C) in the GABA binding site of GABAA receptors, suggesting a potential for targeted covalent drug development.

1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Compound Description: This 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative exhibited potent antioxidant activity, surpassing that of ascorbic acid.

1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

Compound Description: This 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative also displayed potent antioxidant activity, exceeding that of vitamin C in both DPPH radical scavenging and reducing power assays.

Properties

CAS Number

1396807-30-9

Product Name

1-(3-Methoxyphenyl)-4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one

IUPAC Name

1-(3-methoxyphenyl)-4-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyrrolidin-2-one

Molecular Formula

C20H21F3N4O4

Molecular Weight

438.407

InChI

InChI=1S/C20H21F3N4O4/c1-30-15-6-2-5-14(9-15)27-11-13(8-16(27)28)18(29)26-7-3-4-12(10-26)17-24-25-19(31-17)20(21,22)23/h2,5-6,9,12-13H,3-4,7-8,10-11H2,1H3

InChI Key

RWYPBYFFMVGDKY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCCC(C3)C4=NN=C(O4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.